molecular formula C18H18O B1585826 4,4-Diphenylcyclohexanone CAS No. 4528-68-1

4,4-Diphenylcyclohexanone

Cat. No. B1585826
CAS RN: 4528-68-1
M. Wt: 250.3 g/mol
InChI Key: QJPHZZUBQAASNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “4,4-Diphenylcyclohexanone” is C18H18O . Its average mass is 250.335 Da and its monoisotopic mass is 250.135757 Da . Unfortunately, the detailed structural analysis is not available in the search results.

Scientific Research Applications

Synthesis and Educational Applications

  • Synthesis of Bisphenol Z : An organic chemistry experiment demonstrates the synthesis of bisphenol Z, derived from the reaction of phenol with cyclohexanone, which includes 4,4-Diphenylcyclohexanone as a starting material. This process is significant in educational settings, providing insights into electrophilic aromatic substitution and discussions on polymer synthesis and environmental toxicology (Gregor, 2012).

Liquid Crystalline Polymers

  • Thermotropic Liquid Crystalline Poly(Arylidene−Ether)s : Research on thermotropic liquid crystalline poly(arylidene−ether)s based on 4-methyl cyclohexanone moiety reveals their potential in creating nematic mesophases over a wide temperature range. Such polymers are significant for their mesomorphic properties and potential applications in materials science (Aly, El-Khawaga, Hussein, Sayed, 2013).

Chemical Reactions and Compounds

  • Cyclodimerizations of Alkyl Styryl Ketones : The study of the reaction of alkyl styryl ketones with Fe3(CO)12 leads to the formation of 3-acyl-4,5-diphenylcyclohexanones. This research provides insights into the chemical behavior and potential applications of diphenylcyclohexanone derivatives in organic synthesis (Ueda, Otsuji, 1986).

Photoreactivity and Photochemistry

  • Photochemistry of Allenic Counterparts : Exploring the photochemistry of allenic analogs of 4,4-diphenylcyclohexenone, this study contributes to understanding the photoreactivity of cyclohexenones and their derivatives. The findings have implications for the development of photochemically active compounds in various scientific applications (Zimmerman, Baker, Bottner, Morrissey, Murphy, 1993).

properties

IUPAC Name

4,4-diphenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPHZZUBQAASNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196461
Record name Cyclohexanone, 4,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diphenylcyclohexanone

CAS RN

4528-68-1
Record name Cyclohexanone, 4,4-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Diphenylcyclohexanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanone, 4,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a Parr hydrogenation bottle was added 4,4-diphenyl-2-cyclohexen-1-one (0.91 g, 3.66), dissolved in methanol (20 mL), followed by the addition of 10% Pd/C (0.2 g). This mixture was hydrogenated at 50 psi overnight. After the catalyst was filtered and washed with methanol, the filtrate was concentrated in vacuo to give 0.90 g of 4,4-diphenyl-cyclohexanone. MS (EI) calcd: M+H=251.1; found: 251.1.
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Diphenylcyclohexanone
Reactant of Route 2
Reactant of Route 2
4,4-Diphenylcyclohexanone
Reactant of Route 3
4,4-Diphenylcyclohexanone
Reactant of Route 4
Reactant of Route 4
4,4-Diphenylcyclohexanone
Reactant of Route 5
4,4-Diphenylcyclohexanone
Reactant of Route 6
4,4-Diphenylcyclohexanone

Citations

For This Compound
79
Citations
FG Bordwell, KM Wellman - The Journal of Organic Chemistry, 1963 - ACS Publications
2-Bromo-4, 4-dimethylcyclohex-2-enone was observed to be the majorproduct formed in the dehydrobromination of cfs-2, 6-dibromo-4, 4-dimethylcyclohexanone by quinoline. This …
Number of citations: 73 pubs.acs.org
RA Bunce, VL Taylor, EM Holt - Journal of Photochemistry and …, 1991 - Elsevier
The synthesis and photochemistry of 4,4-diphenyl-2-cyclohepten-1-one are reported. Despite the presence of phenyls at C-4, irradiation of the title compound affords only the [2+2] …
Number of citations: 12 www.sciencedirect.com
H Pines, WF Fry, NC Sih… - The Journal of Organic …, 1966 - ACS Publications
Catalytic dehydrogenation and aromatization have been known and used for many years. Chromia-alumina is one of the catalysts that has been studied quite extensively, and lately it …
Number of citations: 3 pubs.acs.org
VL Taylor - 1989 - search.proquest.com
Scope and method of study. The synthesis and photochemistry of four compounds related structurally to 4, 4-diphenyl-2-cyclohexen-1-one has been described: the ortho-ortho phenyl …
Number of citations: 3 search.proquest.com
JB Lambert, RE Carhart… - Journal of the American …, 1969 - ACS Publications
The crystal structure of 4, 4-diphenylcyclohexanone has been determined so that it may serve as a model for a general discussion of the various distortions available to chair six-…
Number of citations: 39 pubs.acs.org
RA Bunce, VL Taylor, EM Holt - The Journal of Organic Chemistry, 1989 - ACS Publications
The rigid linear dienone,(±)-4, 4a, 5, 6-tetrahydro-4a-methyl-6, 6-diphenyl-2 (3R)-naphthalenone (4), was syn-thesized, and its photochemistry was studied. Irradiation in tert-butyl …
Number of citations: 3 pubs.acs.org
PK Freeman, AM Tafesh, GE Clapp - The Journal of Organic …, 1989 - ACS Publications
Thermal decomposition of the lithium salt of the tosylhydrazone of 4, 4-diphenyl-2, 5-cyclohexadienone (10) in dimethyl sulfoxide produces 4, 4-diphenyl-2, 5-cyclohexadienone, p-…
Number of citations: 13 pubs.acs.org
JB Lambert, RE Carhart, PWR Corfield… - Chemical …, 1968 - pubs.rsc.org
COMPARATIVE studies of molecular shapes in solution and in the solid phase have been lacking because of insufficient tools for examining liquidphase structures. A qualitative method …
Number of citations: 0 pubs.rsc.org
FG Bordwell, RR Frame, JG Strong - The Journal of Organic …, 1968 - ACS Publications
The synthetic sequence (2-bromo-4, 4-diphenylcyclohexanone-* bromohydrin-* epoxide-*· new halohydrin-*· 2-halo-5, 5-diphenylcyclohexanone) has been carried outin 42% over-all …
Number of citations: 6 pubs.acs.org
FG Bordwell, RG Scamehorn - Journal of the American Chemical …, 1968 - ACS Publications
Comparison of the rates of base-catalyzed deuterium exchange at the a positions of 4, 4-diphenyl-, 4-methyl-4-phenyl-, and 4, 4-dimethylcyclohexanones with that of cyclohexanone …
Number of citations: 18 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.